N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine
Description
The compound N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural attributes include:
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-8-17(20-11-19-12)24(2)14-9-25(10-14)16-7-6-15-21-22-18(26(15)23-16)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQGUMSAEZDLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrimidine moiety to the existing structure using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Structural Flexibility vs. The cyclobutyl group may enhance membrane permeability relative to the methoxybenzyl group in Compound 18, which could limit bioavailability .
Biological Target Implications :
- Lin28-1632’s phenylacetamide moiety enables allosteric Lin28 inhibition, rescuing let-7 miRNA function and promoting CSC differentiation . The target compound’s pyrimidin-4-amine group could similarly engage in hydrogen bonding but with distinct targets (e.g., kinases) .
- Quinazoline derivatives (e.g., 7n) lack the triazolopyridazine core but share amine-based side chains, suggesting divergent mechanisms of action despite structural overlap .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods for N,N6-substituted triazolopyridazines (e.g., coupling cyclobutyl-azetidine intermediates via Pd-catalyzed reactions), as described for analogs in .
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 354.385 Da. It features multiple functional groups and heterocyclic rings, which contribute to its pharmacological properties. The structural complexity enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₇ |
| Molecular Weight | 354.385 g/mol |
| Melting Point | 188–189 °C |
| Appearance | Pale yellow solid |
The mechanism of action for this compound likely involves high-affinity binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity and influences various biological pathways critical for therapeutic effects.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxicity and inhibitory effects against various cancer cell lines. For instance, compounds similar to the one have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated moderate to high cytotoxicity with IC50 values comparable to established anticancer drugs.
- Kinase Inhibition: The compound has been evaluated for its inhibitory activity against c-Met kinase, a target implicated in cancer progression. Some derivatives showed IC50 values in the low micromolar range, indicating potent inhibition.
Case Studies
- Cytotoxicity Evaluation:
- Enzymatic Activity:
Potential Applications
The unique structure of this compound suggests various applications in medicinal chemistry:
- Anticancer Agents: Due to its cytotoxic properties against cancer cell lines.
- Enzyme Inhibitors: Potential use in targeting specific kinases involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
